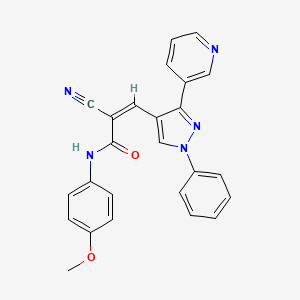
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C25H19N5O2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies.
Synthesis and Structural Characteristics
The synthesis of (Z)-2-cyano derivatives typically involves the reaction of appropriate aldehydes with cyanoacetic acid derivatives under controlled conditions. This compound features a complex structure that includes a cyano group, a methoxyphenyl moiety, and a pyridine-pyrazole framework, which are known to contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 4-methoxyphenyl compounds have shown promising results against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values for these compounds range from 1.18 to 13.5 μM, suggesting that modifications in the structure can enhance or reduce potency significantly .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |
| 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine | KB | 1.18 |
| 4-cyano derivative | DU145 | 13.5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the CYP51 enzyme have demonstrated efficacy in inhibiting ergosterol synthesis, a pathway essential for fungal cell membrane integrity, which could be extrapolated to similar mechanisms in cancer cell metabolism .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial predictions suggest that this compound possesses favorable ADME characteristics, including high lipid solubility and compliance with Lipinski’s rule of five, indicating good bioavailability .
Case Studies
Several studies have evaluated the biological activity of related compounds in vivo and in vitro settings:
- Antifungal Activity : A study on thiazole derivatives showed that certain modifications significantly enhanced antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications at the para position of phenyl rings significantly impacted cytotoxicity profiles across various cancer cell lines .
属性
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-32-23-11-9-21(10-12-23)28-25(31)19(15-26)14-20-17-30(22-7-3-2-4-8-22)29-24(20)18-6-5-13-27-16-18/h2-14,16-17H,1H3,(H,28,31)/b19-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLURXUHNRVNZIR-RGEXLXHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














